4-(tert-Butyl)-N-(4-isopropylphenyl)aniline (CAS 782504-35-2): A Comprehensive Technical Guide on Synthesis, Properties, and Applications in Organic Electronics
4-(tert-Butyl)-N-(4-isopropylphenyl)aniline (CAS 782504-35-2): A Comprehensive Technical Guide on Synthesis, Properties, and Applications in Organic Electronics
Executive Summary
In the rapidly evolving fields of organic photovoltaics (OPVs), perovskite solar cells (PSCs), and organic light-emitting diodes (OLEDs), the molecular design of charge-transporting materials dictates overall device efficiency and lifespan. 4-(tert-Butyl)-N-(4-isopropylphenyl)aniline (CAS 782504-35-2) is a highly specialized secondary arylamine that serves as a critical structural building block for next-generation Hole Transport Materials (HTMs). By incorporating bulky, asymmetric alkyl substituents (tert-butyl and isopropyl groups), this intermediate enables the synthesis of tertiary triarylamines that exhibit exceptional solubility, suppressed crystallization, and superior film-forming properties. This whitepaper provides a rigorous technical breakdown of its chemical profile, synthetic methodology, and application mechanics for researchers and drug/materials development professionals.
Chemical Identity & Physicochemical Profiling
The utility of 4-(tert-Butyl)-N-(4-isopropylphenyl)aniline lies in its precise structural asymmetry. The central secondary amine acts as a reactive nucleophile for further functionalization (e.g., coupling to a core scaffold like spirobifluorene or pyrene), while the peripheral alkyl groups govern the macroscopic properties of the final material [1].
The Role of Steric Hindrance
In solid-state organic electronics, excessive
Quantitative Data Summary
| Property | Specification / Value |
| Chemical Name | 4-(tert-Butyl)-N-(4-isopropylphenyl)aniline |
| CAS Number | 782504-35-2 |
| Molecular Formula | C₁₉H₂₅N |
| Molecular Weight | 267.41 g/mol |
| SMILES | CC(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)C |
| Purity | |
| Melting Point | 79.0 °C to 83.0 °C |
| Appearance | White to off-white powder or crystals |
| Storage Conditions | Sealed in dry, dark place at Room Temp (or 2-8°C) |
Table 1: Physicochemical properties and specifications of CAS 782504-35-2 [1, 3, 4].
Mechanistic Synthesis: The Buchwald-Hartwig Cross-Coupling
The industry-standard method for synthesizing highly pure secondary arylamines is the Buchwald-Hartwig Amination . This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine. For this specific compound, the reaction occurs between 4-tert-butylaniline and 1-bromo-4-isopropylbenzene[5].
Reaction Causality & Optimization
In our experience scaling up arylamine syntheses, the choice of ligand is the most critical parameter. We utilize tri-tert-butylphosphine (
Figure 1: Buchwald-Hartwig catalytic cycle for the synthesis of CAS 782504-35-2.
Step-by-Step Experimental Protocol
Note: This protocol is designed as a self-validating system. Intermediate checks are built-in to prevent downstream failures.
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Preparation (Inert Atmosphere): In a glovebox or under strict Schlenk conditions (Argon), charge an oven-dried 250 mL round-bottom flask with 4-tert-butylaniline (1.0 equiv, ~0.125 mol) and 1-bromo-4-isopropylbenzene (1.05 equiv). Causality: A slight excess of the aryl bromide ensures complete consumption of the amine, simplifying purification.
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Catalyst & Base Loading: Add
(2 mol%), (4 mol%), and NaOtBu (1.5 equiv). -
Solvent Addition: Add 100 mL of anhydrous, degassed toluene. Causality: Toluene provides the necessary high boiling point (110 °C) to drive the catalytic cycle while maintaining complete solubility of the lipophilic reagents.
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Reaction Execution: Heat the mixture to reflux (110 °C) under vigorous stirring for 12 hours.
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In-Process Validation: After 10 hours, withdraw a 0.1 mL aliquot, quench with water, extract with ethyl acetate, and analyze via GC-MS. Self-Validation Check: Do not rely solely on TLC, as the starting aniline and the secondary amine product often co-elute. A disappearance of the aryl bromide peak and a dominant mass peak at m/z 267 confirms reaction completion.
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Work-up: Cool to room temperature. Quench the reaction with 50 mL of deionized water. Extract the aqueous layer with ethyl acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify the crude dark oil via silica gel column chromatography using a gradient eluent of hexane/ethyl acetate (typically 95:5). The product elutes as a pale-yellow fraction that crystallizes into a white/off-white powder upon solvent removal (Yield: ~88%) [5].
Applications in Organic Electronics
Once synthesized, 4-(tert-Butyl)-N-(4-isopropylphenyl)aniline is rarely used in its monomeric form. Instead, it is subjected to a second Buchwald-Hartwig coupling with a multi-halogenated core (e.g., 2,2',7,7'-tetrabromo-9,9'-spirobifluorene) to create advanced Hole Transport Materials (HTMs).
Hole Transport Layer (HTL) Mechanics
In a device architecture, the HTL is responsible for extracting positive charge carriers (holes) from the anode and transporting them to the emission layer (in OLEDs) or extracting them from the perovskite layer (in solar cells). The nitrogen atom in the triarylamine derivative is highly electron-rich, allowing it to easily oxidize to a stable radical cation (
Figure 2: Standard optoelectronic device architecture highlighting the HTL placement.
Safety, Handling, & Environmental Impact
As with most synthetic anilines, CAS 782504-35-2 requires stringent safety protocols during handling [3]:
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Hazard Classification: Classified under GHS as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).
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PPE Requirements: Nitrile gloves, safety goggles, and an active fume hood are mandatory. The powder form poses an inhalation risk.
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Storage: The secondary amine is susceptible to slow oxidation if exposed to ambient air and UV light over prolonged periods. It must be stored in a tightly sealed container, flushed with inert gas, and kept in a dark, dry environment at room temperature (or refrigerated at 2-8 °C for long-term stability).
